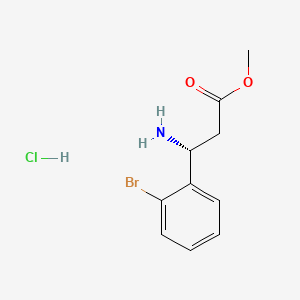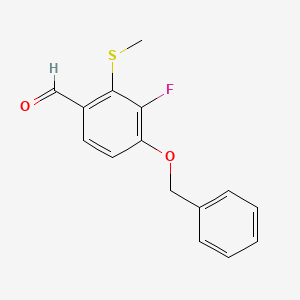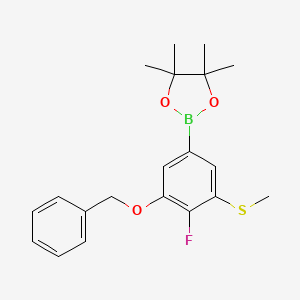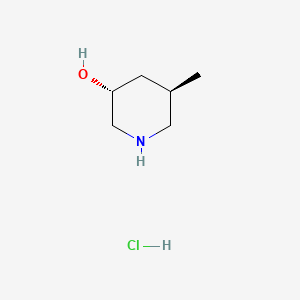
Methyl 4-(2-(2,4-dimethoxyphenyl)-2-oxoethoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-(2,4-dimethoxyphenyl)-2-oxoethoxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group linked to a 2-oxoethoxy group, which is further connected to a 2,4-dimethoxyphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(2,4-dimethoxyphenyl)-2-oxoethoxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with 2-(2,4-dimethoxyphenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(2-(2,4-dimethoxyphenyl)-2-oxoethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(2-(2,4-dimethoxyphenyl)-2-oxoethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 4-(2-(2,4-dimethoxyphenyl)-2-oxoethoxy)benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active components, which can then interact with enzymes or receptors in biological systems. The specific pathways and targets depend on the context of its application, such as drug development or biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-hydroxybenzoate: Similar structure but lacks the 2-oxoethoxy and 2,4-dimethoxyphenyl groups.
Ethyl 4-(2-(2,4-dimethoxyphenyl)-2-oxoethoxy)benzoate: Similar structure with an ethyl ester instead of a methyl ester.
Methyl 4-(2-(4-methoxyphenyl)-2-oxoethoxy)benzoate: Similar structure but with a single methoxy group on the phenyl ring.
Uniqueness
Methyl 4-(2-(2,4-dimethoxyphenyl)-2-oxoethoxy)benzoate is unique due to the presence of both 2,4-dimethoxyphenyl and 2-oxoethoxy groups, which confer specific chemical and physical properties
Eigenschaften
Molekularformel |
C18H18O6 |
|---|---|
Molekulargewicht |
330.3 g/mol |
IUPAC-Name |
methyl 4-[2-(2,4-dimethoxyphenyl)-2-oxoethoxy]benzoate |
InChI |
InChI=1S/C18H18O6/c1-21-14-8-9-15(17(10-14)22-2)16(19)11-24-13-6-4-12(5-7-13)18(20)23-3/h4-10H,11H2,1-3H3 |
InChI-Schlüssel |
YDNZKRCNYHVUMJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(=O)COC2=CC=C(C=C2)C(=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14030307.png)


![6'-Bromo-8'-chloro-1',5'-dioxo-1',5'-dihydro-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-4-carbonitrile](/img/structure/B14030322.png)
![(3AS,7AR)-1-Cyclopentylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14030326.png)






